molecular formula C10H15N3O2 B578552 2-(Boc-aminomethyl)pyrimidine CAS No. 1260843-26-2

2-(Boc-aminomethyl)pyrimidine

Cat. No.: B578552
CAS No.: 1260843-26-2
M. Wt: 209.249
InChI Key: TXOFDWCPZCHHEE-UHFFFAOYSA-N
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Description

2-(Boc-aminomethyl)pyrimidine is a chemical compound with the molecular formula C10H15N3O2 . It is a solid substance and is used for research and development purposes .


Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES string CC(OC(NCC1=NC=CC=N1)=O)(C)C . The InChI representation is 1S/C10H15N3O2/c1-10(2,3)15-9(14)13-7-8-11-5-4-6-12-8/h4-6H,7H2,1-3H3,(H,13,14) .

Scientific Research Applications

Anticancer Applications

Pyrimidine derivatives have been extensively studied for their anticancer properties. A review focusing on patent literature from 2009 to 2014 highlights the anticancer potential of pyrimidines incorporated into diverse scaffolds. These compounds have shown to exert cell-killing effects through various mechanisms, indicating their ability to interact with different enzymes, targets, and receptors. This comprehensive analysis underscores the promising activity of pyrimidine-based scaffolds, positioning them as potential future drug candidates in oncology (Kaur et al., 2014).

Anti-inflammatory and Analgesic Properties

Recent developments in the synthesis, anti-inflammatory effects, and structure-activity relationships (SARs) of pyrimidine derivatives have been summarized, revealing their potential as anti-inflammatory agents. Pyrimidines have shown inhibitory responses against the expression and activities of critical inflammatory mediators, such as prostaglandin E2 and tumor necrosis factor-α, among others. This review provides insights into the potent anti-inflammatory effects of numerous pyrimidines and suggests directions for future research to develop new anti-inflammatory agents based on pyrimidine derivatives (Rashid et al., 2021).

Neurological Disorders and Alzheimer's Disease

Exploration into the structure-activity relationships of pyrimidine derivatives has also extended to their biological activity in treating neurological disorders, including Alzheimer's disease. The study of pyrimidine derivatives has concluded that the position of substituents in the pyrimidine nucleus greatly influences their biological activities, showcasing their potential in treating a range of diseases from microbial infections to neurological conditions (Natarajan et al., 2022).

Versatility in Drug Development

A comprehensive review on pyrimidine analogs elucidates their versatility and broad-spectrum activities, including anticancer, antiviral, and antibacterial properties. This review emphasizes the clinical relevance of pyrimidine-containing drugs and the synthesis and biological activities of potential pyrimidine analogs, highlighting their significance as a scaffold for drug discovery (JeelanBasha et al., 2021).

Safety and Hazards

According to the safety data sheet, 2-(Boc-aminomethyl)pyrimidine is classified as Acute Tox. 4 Oral, meaning it is harmful if swallowed . The precautionary statements include avoiding contact with skin and eyes, and avoiding the formation of dust and aerosols .

Properties

IUPAC Name

tert-butyl N-(pyrimidin-2-ylmethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2/c1-10(2,3)15-9(14)13-7-8-11-5-4-6-12-8/h4-6H,7H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXOFDWCPZCHHEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1=NC=CC=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00857490
Record name tert-Butyl [(pyrimidin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1260843-26-2
Record name tert-Butyl [(pyrimidin-2-yl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00857490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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